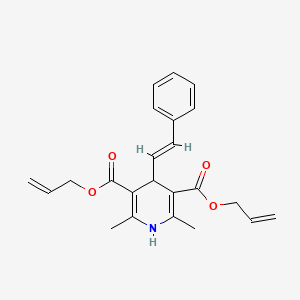

diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Properties

IUPAC Name |

bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNWDKYHKPGDCL-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl carbonate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

DADP has been investigated for its pharmacological properties, particularly in the context of neuroprotection and anti-cancer activities.

Neuroprotective Effects

Research indicates that DADP exhibits neuroprotective properties against oxidative stress-induced neuronal damage. A study conducted on neuronal cell lines demonstrated that DADP significantly reduced cell death caused by oxidative agents, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-Cancer Activity

DADP has shown promise as an anti-cancer agent. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle .

Table 1: Summary of Pharmacological Activities of DADP

Materials Science Applications

DADP is also being explored for its potential in materials science, particularly in the development of polymers and nanocomposites.

Polymer Synthesis

DADP can act as a monomer in the synthesis of functionalized polymers. Its unique structure allows for the incorporation of various functional groups, enhancing the properties of the resulting materials. For instance, polymers derived from DADP demonstrate improved thermal stability and mechanical strength compared to traditional polymers .

Nanocomposites

In nanotechnology, DADP has been utilized to create nanocomposites with enhanced electrical and thermal conductivity. These composites are being investigated for applications in electronic devices and energy storage systems .

Table 2: Material Properties Enhanced by DADP

Agricultural Chemistry Applications

DADP is being studied for its potential use as a pesticide or herbicide due to its biological activity against pests.

Insecticidal Properties

Preliminary studies have shown that DADP exhibits insecticidal activity against common agricultural pests. Its application could lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Herbicidal Activity

Additionally, DADP has been evaluated for herbicidal properties against certain weed species. The compound disrupts metabolic pathways in plants, leading to effective weed control without harming crop yields .

Table 3: Agricultural Applications of DADP

Mechanism of Action

The mechanism of action of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

- Diallyl 2,6-dimethyl-4-(2-methylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Diallyl 2,6-dimethyl-4-(2-ethylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as DADP) is a synthetic compound with potential biological activities. This article reviews the biological activity of DADP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DADP is characterized by the following structural formula:

This compound features a pyridine ring with two carboxylate groups and a phenylvinyl moiety that may contribute to its biological properties.

Anticancer Properties

Research indicates that DADP exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : DADP activates caspases and alters the expression of Bcl-2 family proteins, promoting cell death in cancer cells.

- Cell Cycle Arrest : It has been reported to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

- Inhibition of Metastasis : DADP appears to suppress epithelial-mesenchymal transition (EMT), thereby reducing the metastatic potential of tumors.

Antimicrobial Activity

DADP has demonstrated antimicrobial properties against several pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

The mechanisms underlying the biological activities of DADP include:

- Reactive Oxygen Species (ROS) Modulation : DADP may modulate ROS levels in cells, contributing to its anticancer and antimicrobial effects.

- Signaling Pathway Interference : The compound can interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have highlighted the efficacy of DADP in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with DADP led to significant reductions in cell viability and increased apoptosis markers.

- In Vivo Studies : Animal models treated with DADP showed reduced tumor growth and metastasis compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction yields be improved?

- Methodology : The Hantzsch reaction is a common approach for synthesizing 1,4-dihydropyridine derivatives. Key steps include:

- Condensation : Use a three-component reaction involving an aldehyde, diketone, and ammonium acetate. For allyl ester derivatives, substitute the ester groups (e.g., diethyl or dimethyl esters) with diallyl esters during synthesis .

- Catalysis : Optimize solvent systems (e.g., ethanol or methanol) and catalysts like acetic acid or microwave-assisted conditions to enhance reaction efficiency .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product. Monitor purity via TLC and confirm using NMR and mass spectrometry .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm the 1,4-dihydropyridine ring conformation, substituent positions, and vinyl group geometry. Reference datasets from analogous compounds (e.g., dimethyl or diethyl esters) for validation .

- Spectroscopy : Use H and C NMR to identify proton environments (e.g., NH proton at δ ~4.5 ppm and aromatic protons at δ ~6.5–7.5 ppm). Compare with published spectra of structurally similar dihydropyridines .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with theoretical values (e.g., molecular formula ) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for 1,4-dihydropyridine derivatives?

- Methodology :

- Meta-analysis : Systematically review literature to identify variables affecting bioactivity (e.g., substituent effects, assay conditions). For example, electron-withdrawing groups on the phenylvinyl moiety may enhance calcium channel blockade, but conflicting data could arise from differences in cell lines or assay protocols .

- Dose-response studies : Replicate experiments under controlled conditions (e.g., standardized IC assays) to isolate structure-activity relationships (SAR). Cross-validate with computational docking studies to predict binding affinities .

- Data normalization : Account for batch-to-batch variability in compound purity by using HPLC-certified samples (>98% purity) .

Q. How can the impact of the 2-phenylvinyl substituent on the compound’s photostability and redox properties be mechanistically studied?

- Methodology :

- Photodegradation assays : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation kinetics via HPLC. Compare with analogs lacking the vinyl group to assess substituent effects .

- Cyclic voltammetry : Measure oxidation potentials to evaluate the electron-donating/withdrawing nature of the phenylvinyl group. Correlate with DFT calculations (e.g., HOMO-LUMO gaps) .

- Radical scavenging assays : Use DPPH or ABTS assays to test antioxidant activity, as the conjugated vinyl system may influence free radical quenching .

Q. What advanced statistical models are suitable for analyzing dose-dependent toxicity data in preclinical studies?

- Methodology :

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism to calculate LD or NOAEL values. Validate with Hill slope analysis for sigmoidal datasets .

- Mixed-effects models : Account for inter-subject variability in animal studies by incorporating random effects (e.g., body weight, sex) into toxicity models .

- Benchmark dose (BMD) modeling : Use EPA Proast or similar tools to estimate lower confidence limits for adverse effects, enhancing regulatory relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.